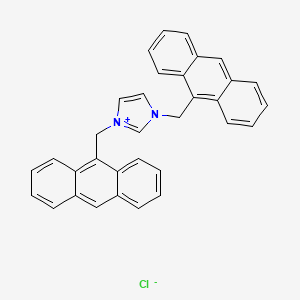
1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique structural properties and potential applications in various fields such as chemistry, biology, and materials science. The presence of anthracene moieties in the structure imparts specific photophysical and electrochemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride typically involves the reaction of anthracene-9-carbaldehyde with an imidazole derivative. The reaction is usually carried out in the presence of a suitable base and solvent. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent to convert the intermediate bisazomethine to the desired diamine. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The imidazolium cation can be reduced to form the corresponding imidazole.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halide exchange reactions can be carried out using silver salts such as silver nitrate (AgNO3).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Imidazole derivatives.
Substitution: Corresponding halide salts.
Aplicaciones Científicas De Investigación
1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The anthracene moieties can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the imidazolium cation can interact with cellular membranes, affecting their integrity and function. The compound’s photophysical properties also enable it to act as a fluorescent probe in bioimaging applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3-bis(anthracen-9-ylmethyl)benzimidazole: Similar structure but with a benzimidazole core instead of an imidazolium cation.
1,3-bis(anthracen-9-ylmethyl)cyclohexane-1,2-diamine: Contains a cyclohexane ring instead of an imidazolium cation.
Uniqueness
1,3-bis(anthracen-9-ylmethyl)-1H-imidazol-3-ium chloride is unique due to its imidazolium cation, which imparts specific electrochemical properties and enhances its solubility in polar solvents. The presence of anthracene moieties also provides distinct photophysical properties, making it suitable for applications in bioimaging and electronic devices .
Propiedades
Fórmula molecular |
C33H25ClN2 |
|---|---|
Peso molecular |
485.0 g/mol |
Nombre IUPAC |
1,3-bis(anthracen-9-ylmethyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C33H25N2.ClH/c1-5-13-28-24(9-1)19-25-10-2-6-14-29(25)32(28)21-34-17-18-35(23-34)22-33-30-15-7-3-11-26(30)20-27-12-4-8-16-31(27)33;/h1-20,23H,21-22H2;1H/q+1;/p-1 |
Clave InChI |
YJWLTBSLSWCBEF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN4C=C[N+](=C4)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123486.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)
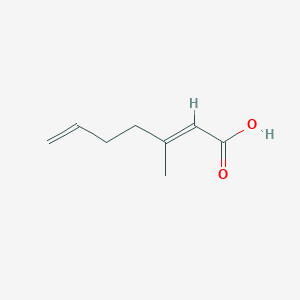
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)
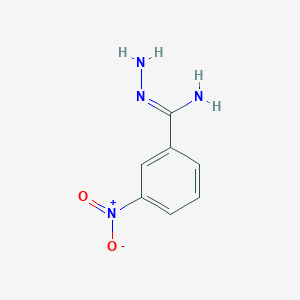
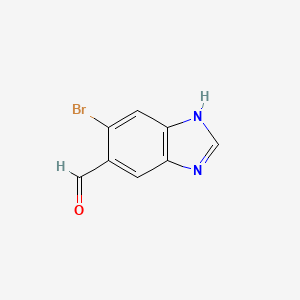
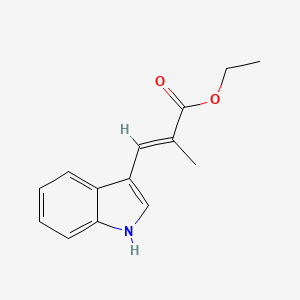
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)
![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)

![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate](/img/structure/B15123563.png)
